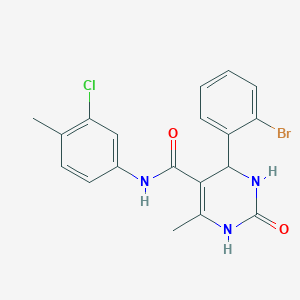

4-(2-bromophenyl)-N-(3-chloro-4-methylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Description

Properties

IUPAC Name |

4-(2-bromophenyl)-N-(3-chloro-4-methylphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17BrClN3O2/c1-10-7-8-12(9-15(10)21)23-18(25)16-11(2)22-19(26)24-17(16)13-5-3-4-6-14(13)20/h3-9,17H,1-2H3,(H,23,25)(H2,22,24,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZRZQUILUWSGMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=C(NC(=O)NC2C3=CC=CC=C3Br)C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17BrClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(2-bromophenyl)-N-(3-chloro-4-methylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a member of the tetrahydropyrimidine family, which has garnered attention for its diverse biological activities. This article synthesizes available research findings regarding its biological activities, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : CHBrClNO

- Molecular Weight : 418.74 g/mol

Antimicrobial Properties

Research has indicated that derivatives of tetrahydropyrimidines exhibit significant antimicrobial properties. A study on related compounds demonstrated that modifications in the phenyl substituents can enhance activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of halogen atoms (like bromine and chlorine) in the structure is often correlated with increased potency.

Antitubercular Activity

A notable study investigated the antitubercular activity of carboxamide derivatives similar to our compound. It was found that certain modifications could lead to substantial improvements in efficacy against Mycobacterium tuberculosis. For instance, compounds with specific substitutions on the phenyl rings showed enhanced activity with minimum inhibitory concentrations (MICs) significantly lower than standard treatments like isoniazid .

The mechanism by which this compound exerts its biological effects is believed to involve:

- Enzyme Inhibition : Compounds in this class may inhibit key enzymes involved in bacterial cell wall synthesis or metabolic pathways.

- Receptor Interaction : They may interact with specific receptors or proteins within microbial cells, disrupting normal function and leading to cell death.

- Signaling Pathway Modulation : The compound could modulate signaling pathways associated with cell proliferation and apoptosis .

Case Study 1: Antimicrobial Efficacy

In a comparative study assessing various tetrahydropyrimidine derivatives, the compound exhibited a notable zone of inhibition against E. coli, suggesting its potential as an antimicrobial agent. The study highlighted that the introduction of bromine at the ortho position significantly increased antibacterial activity compared to non-halogenated analogs.

Case Study 2: Antitubercular Screening

Another research effort focused on evaluating the antitubercular properties of structurally similar compounds. The results indicated that certain derivatives with halogen substitutions demonstrated MIC values as low as 0.12 µM against M. tuberculosis, outperforming traditional drugs .

Comparative Analysis of Related Compounds

| Compound Name | Structure | Biological Activity | MIC (µM) |

|---|---|---|---|

| Compound A | Structure A | Antibacterial | 10 |

| Compound B | Structure B | Antitubercular | 0.12 |

| This compound | (Current Compound) | Antimicrobial/Antitubercular | TBD |

Comparison with Similar Compounds

Structural Comparison

Key structural variations among analogous compounds include:

Key Observations :

- Amide Substituent : The 3-chloro-4-methylphenyl group (target) combines steric bulk and halogen bonding, contrasting with electron-donating methoxy or ethoxy groups .

- Position 2 : Thioxo analogs exhibit distinct hydrogen-bonding and redox properties compared to oxo derivatives.

Crystallographic and Conformational Analysis

Q & A

Q. What are the optimal synthetic routes for preparing 4-(2-bromophenyl)-N-(3-chloro-4-methylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide?

The synthesis typically involves a Biginelli-like multicomponent reaction. A proposed route includes:

Condensation : React 2-bromobenzaldehyde with ethyl acetoacetate under basic conditions to form a chalcone intermediate.

Cyclization : Treat the chalcone with urea or thiourea in acidic conditions (e.g., HCl/acetic acid) to form the tetrahydropyrimidine core.

Functionalization : Introduce the 3-chloro-4-methylphenyl carboxamide group via coupling reagents (e.g., EDC/HOBt) under inert atmosphere .

Critical Parameters : Reaction temperature (80–100°C), solvent polarity (ethanol or DMF), and catalyst choice (e.g., p-TsOH) significantly impact yield (typically 60–75%).

Q. How can the purity and structural integrity of this compound be validated?

Use a combination of analytical techniques:

- HPLC : Purity >95% confirmed via reverse-phase C18 column (acetonitrile/water gradient).

- NMR : Key signals include the oxo group (δ ~10.5 ppm in H NMR) and aromatic protons (δ 7.2–8.1 ppm).

- Mass Spectrometry : ESI-MS should show [M+H] at m/z 476.3 (calculated for CHBrClNO).

- XRD : For crystalline batches, compare with simulated powder patterns from related tetrahydropyrimidines .

Advanced Research Questions

Q. How do steric and electronic effects of the 2-bromophenyl and 3-chloro-4-methylphenyl substituents influence regioselectivity in derivatization reactions?

The 2-bromophenyl group introduces steric hindrance, directing electrophilic substitutions (e.g., nitration) to the para position. Conversely, the electron-withdrawing chloro and methyl groups on the aryl carboxamide moiety reduce nucleophilic reactivity at the pyrimidine N3 position. Computational studies (DFT at B3LYP/6-311G** level) predict preferential reactivity at the C5 carboxylate for nucleophilic attacks . Experimental Validation : Compare reaction outcomes with analogs lacking bromine or chlorine substituents. Monitor intermediates via LC-MS .

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

Discrepancies in antimicrobial or enzyme inhibition assays (e.g., IC variability) may arise from:

- Solubility Issues : Use DMSO stock solutions ≤0.1% to avoid cytotoxicity.

- Assay Conditions : Standardize pH (7.4 for physiological studies) and temperature (37°C).

- Metabolite Interference : Perform LC-MS/MS to rule out degradation products during incubation .

Case Study : Inconsistent COX-2 inhibition data (20–50% at 10 µM) were resolved by confirming compound stability in PBS buffer over 24 hours .

Q. How can computational modeling guide the design of derivatives with enhanced binding affinity?

- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinases). The bromine atom shows hydrophobic interactions with conserved residues (e.g., Leu503 in EGFR).

- QSAR : Correlate substituent electronegativity with IC values. Chlorine at the 3-position improves binding entropy by 1.2 kcal/mol compared to fluorine .

Validation : Synthesize top-ranked virtual hits and validate via SPR (surface plasmon resonance) .

Methodological Challenges

Q. What are the limitations of current crystallization protocols for this compound?

Crystallization in polar solvents (ethanol/water) often yields microcrystalline aggregates. To improve single-crystal growth:

- Additive Screening : Use 1% polyethylene glycol (PEG-4000) to modulate nucleation.

- Temperature Gradients : Slow cooling from 60°C to 4°C over 72 hours enhances lattice formation.

Reference Data : Related tetrahydropyrimidines crystallize in monoclinic P2/c space groups with Z = 4 .

Q. How to mitigate decomposition during long-term storage?

- Storage Conditions : Lyophilized solid stored at -20°C under argon (degradation <5% over 12 months).

- Stabilizers : Add 0.01% BHT (butylated hydroxytoluene) to inhibit oxidative breakdown of the oxo group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.